molecular formula C11H18N2O3 B1490455 3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-09-7

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1490455
CAS RN: 2097998-09-7
M. Wt: 226.27 g/mol
InChI Key: QLSFYHOTTBDTSP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, otherwise known as TBE-Dione, is a synthetic compound of the pyrimidine family that has been used in a variety of scientific research applications due to its unique properties. TBE-Dione is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a melting point of 77-78 °C and a molecular weight of 300.36 g/mol. It has been used as an inhibitor of various enzymes, as a ligand for metal ions and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a derivative within a class of chemicals that have been the subject of extensive research due to their interesting chemical and physical properties. Studies on similar compounds have led to the development of various synthesis methods and explored their potential applications in different fields.

One notable research direction is the synthesis of polysubstituted 1,2,3,4-tetrahydropyridines, which have been achieved through one-pot three-component condensation processes. Such methodologies highlight the versatility and reactivity of tetrahydropyrimidine derivatives, offering a pathway to a wide range of chemical entities with potential applications in medicinal chemistry and material science (Ishmiyarov et al., 2015).

Another area of interest is the study of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, focusing on their synthesis and chemical transformations. These compounds have been shown to undergo various reactions, leading to the formation of enamino derivatives and other functionalized structures. This research demonstrates the compound's role in the development of new synthetic routes and its potential as a building block for complex molecular architectures (Rubinov et al., 2008).

properties

IUPAC Name

3-tert-butyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-5-16-7-8-6-9(14)13(10(15)12-8)11(2,3)4/h6H,5,7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFYHOTTBDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)N(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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